Ido-IN-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

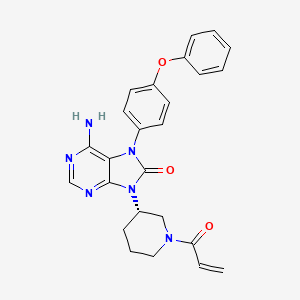

Ido-IN-4 is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), an enzyme that plays a crucial role in the metabolism of the essential amino acid tryptophan . It has a molecular weight of 437.57 .

Synthesis Analysis

The synthesis of Ido-IN-4 involves complex biochemical processes. For instance, one study showed that co-expression of certain genes with ido improved Ile synthesis but decreased 4-HIL production, partially due to the inadequate activity of IDO .Molecular Structure Analysis

The molecular structure of Ido-IN-4 is consistent with its H-NMR . Its chemical formula is C26H35N3O3 .Chemical Reactions Analysis

The Iodoform reaction can be used to identify the presence of a CH3CH(OH) group in alcohols . This reaction is relevant to the study of Ido-IN-4 as it helps in understanding its chemical behavior.Physical And Chemical Properties Analysis

Ido-IN-4 has a solubility of ≥ 90 mg/mL in DMSO . It has a molecular weight of 437.57 and a density of 1.201±0.06 g/cm3 .Aplicaciones Científicas De Investigación

IDO as a Therapeutic Target in Cancer and Immune Suppression : IDO inhibitors, such as Ido-IN-4, are being investigated for their potential in treating cancer and other diseases characterized by pathological immune suppression. Kumar et al. (2008) conducted a study on phenylimidazole-derived inhibitors of IDO, demonstrating the potential of these inhibitors in treating cancer and chronic viral infections through interactions with the active site of IDO (Kumar et al., 2008).

IDO Pathways in Cancer Progression : Prendergast et al. (2014) identified IDO as a central driver of malignant development and progression. They found that IDO supports pathogenic inflammatory processes that lead to immune tolerance to tumor antigens. The study also highlighted the potential of small-molecule inhibitors of IDO in cancer therapy (Prendergast et al., 2014).

Rational Design of IDO Inhibitors : Röhrig et al. (2010) used an evolutionary docking algorithm to design new inhibitors of IDO, leading to several new low-molecular-weight inhibitor scaffolds with nanomolar potency in enzymatic assays. This research underscores the importance of IDO inhibitors in cancer therapy (Röhrig et al., 2010).

IDO and T Cell Suppression in Cancer : Mellor and Munn (2004) discussed the role of IDO in suppressing T-cell responses and promoting tolerance, particularly in the context of cancer, chronic infections, and autoimmune diseases. This further emphasizes the potential of IDO inhibitors in modulating the immune response (Mellor & Munn, 2004).

IDO as a Target for Naphthoquinone-Based Inhibitors : Kumar et al. (2008) identified naphthoquinone-based IDO inhibitors as a new class of compounds with potential for treating diseases characterized by pathological immune suppression. This research contributes to the development of more potent IDO inhibitors with clinical translational potential (Kumar et al., 2008).

Mecanismo De Acción

Direcciones Futuras

The IDO pathway, which Ido-IN-4 targets, is emerging as an important modality for the treatment of cancer . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .

Propiedades

IUPAC Name |

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ido-IN-4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)

![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)